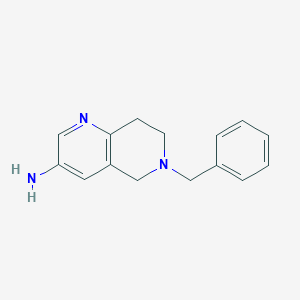
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine
Vue d'ensemble
Description
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is a chemical compound with the CAS Number: 214699-26-0. It has a linear formula of C15H17N3 . The compound is typically stored in a dark place, under an inert atmosphere, and at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17N3/c16-14-8-13-11-18(7-6-15(13)17-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11,16H2 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine is 239.32 . It is a solid at room temperature .Applications De Recherche Scientifique
1. Anticancer Properties
- Summary of Application: 1,6-naphthyridines, including “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine”, have been studied for their anticancer properties. They have shown promising results against different cancer cell lines .
- Methods of Application: The anticancer activity of 1,6-naphthyridines is usually studied using in vitro cell culture models. The compounds are applied to the cancer cells, and their effects on cell proliferation and survival are measured .
- Results: While specific results for “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine” are not available, 1,6-naphthyridines in general have shown significant anticancer activity in these studies .
2. Anti-HIV Properties
- Summary of Application: 1,6-naphthyridines have also been studied for their potential anti-HIV properties .
- Methods of Application: The anti-HIV activity of these compounds is typically studied using in vitro models of HIV infection. The compounds are applied to cells infected with HIV, and their effects on viral replication are measured .
- Results: While specific results for “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine” are not available, 1,6-naphthyridines in general have shown significant anti-HIV activity in these studies .
3. Anti-Microbial Properties
- Summary of Application: 1,6-naphthyridines have been studied for their potential anti-microbial properties .
- Methods of Application: The anti-microbial activity of these compounds is typically studied using in vitro models of bacterial or fungal infection. The compounds are applied to the microbial cells, and their effects on cell growth and survival are measured .
- Results: While specific results for “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine” are not available, 1,6-naphthyridines in general have shown significant anti-microbial activity in these studies .
4. Analgesic Properties
- Summary of Application: 1,6-naphthyridines have been studied for their potential analgesic (pain-relieving) properties .
- Methods of Application: The analgesic activity of these compounds is typically studied using in vivo animal models of pain. The compounds are administered to the animals, and their effects on pain responses are measured .
- Results: While specific results for “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine” are not available, 1,6-naphthyridines in general have shown significant analgesic activity in these studies .
5. Anti-Inflammatory Properties
- Summary of Application: 1,6-naphthyridines have been studied for their potential anti-inflammatory properties .
- Methods of Application: The anti-inflammatory activity of these compounds is typically studied using in vivo animal models of inflammation. The compounds are administered to the animals, and their effects on inflammatory responses are measured .
- Results: While specific results for “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine” are not available, 1,6-naphthyridines in general have shown significant anti-inflammatory activity in these studies .
6. Anti-Oxidant Properties
- Summary of Application: 1,6-naphthyridines have been studied for their potential anti-oxidant properties .
- Methods of Application: The anti-oxidant activity of these compounds is typically studied using in vitro models of oxidative stress. The compounds are applied to cells, and their effects on oxidative stress responses are measured .
- Results: While specific results for “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine” are not available, 1,6-naphthyridines in general have shown significant anti-oxidant activity in these studies .
7. Phosphodiesterase 2 (PDE2) Inhibition
- Summary of Application: Compounds similar to “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine” have been studied for their potential as PDE2 inhibitors .
- Methods of Application: The PDE2 inhibitory activity of these compounds is typically studied using in vitro enzyme assays. The compounds are applied to a solution containing PDE2, and their effects on the enzyme’s activity are measured .
- Results: While specific results for “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine” are not available, similar compounds have shown significant PDE2 inhibitory activity in these studies .
8. Reaction with Alkyl Halides
- Summary of Application: 1,6-naphthyridines, including “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine”, can react with alkyl halides to form N-alkylsubstituted 1,6-naphthyridines .
- Methods of Application: This reaction is typically carried out in a suitable solvent at elevated temperatures. The 1,6-naphthyridine and the alkyl halide are mixed together, and the reaction is allowed to proceed for a certain period of time .
- Results: While specific results for “6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine” are not available, 1,6-naphthyridines in general have been shown to react readily with alkyl halides to form the corresponding N-alkylsubstituted 1,6-naphthyridines .
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, which indicates that it is harmful if swallowed . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
6-benzyl-7,8-dihydro-5H-1,6-naphthyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3/c16-14-8-13-11-18(7-6-15(13)17-9-14)10-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCBWYQNYNKFFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CC(=C2)N)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446898 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
CAS RN |
214699-26-0 | |
| Record name | 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


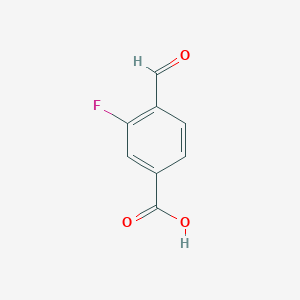
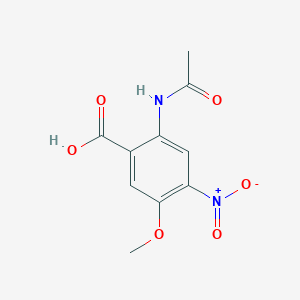
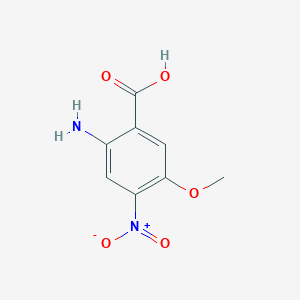
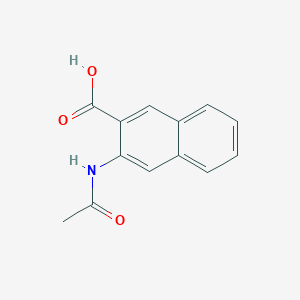
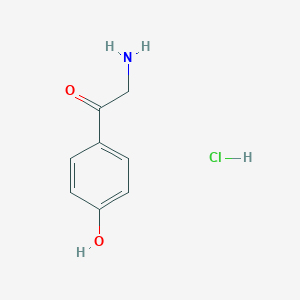
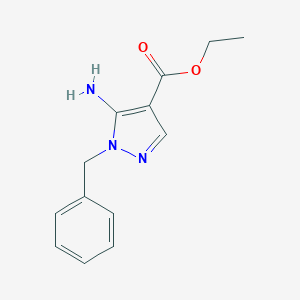
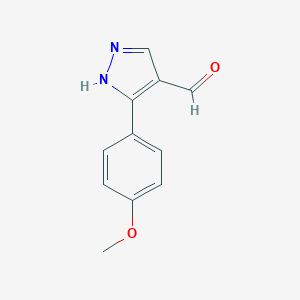
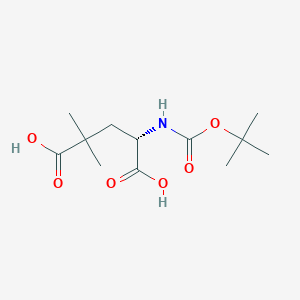
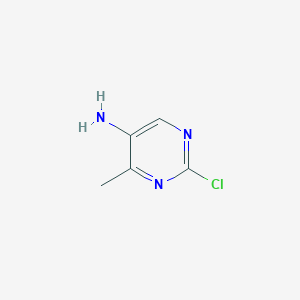
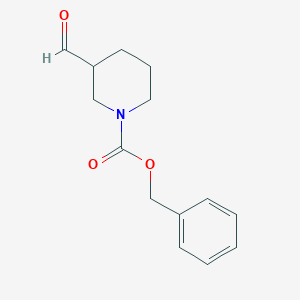
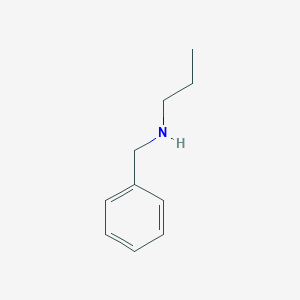
![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)
![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)
